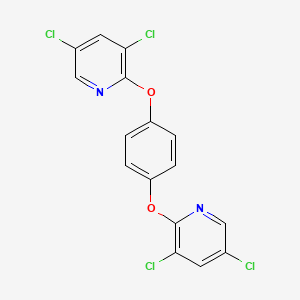

Tcpobop

説明

Tcpobop is the most potent known member of the phenobarbital-like class of cytochrome P450 (CYP)-inducing agents . It is a highly potent inducer of phenobarbital-like class of cytochrome P450 (CYP) enzymes and a tumor promoter that induces hepatocyte proliferation, independent of the presence of cytokines or transcription factors . It also enhances the nuclear receptor CAR transactivation of cytochrome P450 (CYP), as a dose-dependent direct agonist of CAR .

Molecular Structure Analysis

Tcpobop has an empirical formula of C16H8Cl4N2O2 and a molecular weight of 402.06 . The InChI key is BAFKRPOFIYPKBQ-UHFFFAOYSA-N . The SMILES string representation is Clc1cnc(Oc2ccc(Oc3ncc(Cl)cc3Cl)cc2)c(Cl)c1 .Physical And Chemical Properties Analysis

Tcpobop is a solid substance with a white color . It is soluble in DMSO at a concentration greater than 10 mg/mL but is insoluble in water . It should be stored at a temperature of 2-8°C .科学的研究の応用

1. Enhancing Mcl-1-Italics Promoter Functions in Mouse Hepatoma Cells

- Summary of Application: Tcpobop has been used to enhance Mcl-1-Italics promoter functions in mouse hepatoma cells . This application is particularly relevant in apoptosis research.

2. Inducing Liver Hyperplasia and Hepatocyte Proliferation

- Summary of Application: Tcpobop, a mouse CAR (Constitutive Androstane Receptor) agonist, is often used to study chemically induced liver hyperplasia and hepatocyte proliferation in vivo . Tcpobop is a potent murine liver chemical mitogen, which induces rapid liver hyperplasia in mice independently of liver injury .

- Methods of Application: Tcpobop is administered to mice, likely through injection or oral administration, to induce liver hyperplasia and hepatocyte proliferation .

- Results or Outcomes: Tcpobop initiates an intracellular program that promotes global coordinated metabolic activities required for hepatocyte proliferation . This metabolic data might provide novel insight into the biological mechanisms that occur during the Tcpobop-induced hepatocyte proliferation in mice .

3. Impact on Offspring Health Outcomes

- Summary of Application: Tcpobop has been used to study the effects of maternal exposure on offspring health outcomes . This is particularly relevant in developmental biology and toxicology.

- Results or Outcomes: Maternal Tcpobop exposure exhibited a stronger inhibition of body weight in 3-week-old and 8-week-old first-generation (F1) offspring female mice compared to controls . This suggests that maternal exposure to Tcpobop could have long-term health impacts on offspring.

4. Inducing Steatotic Liver Disease

- Summary of Application: Tcpobop has been used to induce steatotic liver disease . This application is particularly relevant in hepatology and toxicology.

- Results or Outcomes: Exposure of mice to Tcpobop induced pericentral steatosis marked by hepatic accumulation of cholesterol and neutral lipid, and elevated circulating alanine aminotransferase, indicating hepatocyte damage .

5. Impact on Intestinal Morphology and Nutrient Absorption

- Summary of Application: Tcpobop has been used to study the effects of maternal exposure on the intestinal morphology and nutrient absorption of offspring . This is particularly relevant in developmental biology and toxicology.

- Results or Outcomes: Maternal Tcpobop exposure triggered a loss of intestinal barrier integrity by reducing the expression of intestinal tight junction proteins . Moreover, maternal Tcpobop exposure activated the intestinal inflammatory response and disrupted the antioxidant system in the offspring female mice, thereby impeding the intestinal absorption of nutrients and seriously threatening offspring health .

6. Activation of STAT3 Pathways and Hepatocyte Growth

- Summary of Application: Tcpobop has been used to study the activation of STAT3 pathways and its link to hepatocyte growth . This is particularly relevant in biochemistry and molecular biology.

- Results or Outcomes: The study reported that Tcpobop administration induced NR1I3-pushed stimulation of the STAT3 pathways, which resulted in nuclear relocation of pSTAT3 and was linked to mouse hepatocyte growth .

Safety And Hazards

Tcpobop is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of exposure, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If swallowed, it is advised to wash out the mouth with copious amounts of water .

特性

IUPAC Name |

3,5-dichloro-2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl4N2O2/c17-9-5-13(19)15(21-7-9)23-11-1-2-12(4-3-11)24-16-14(20)6-10(18)8-22-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFKRPOFIYPKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)Cl)OC3=C(C=C(C=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020175 | |

| Record name | 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tcpobop | |

CAS RN |

76150-91-9 | |

| Record name | TCPOBOP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76150-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2-(3,5-dichloropyridyloxy))benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076150919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4R368GDD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

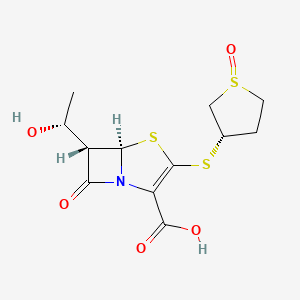

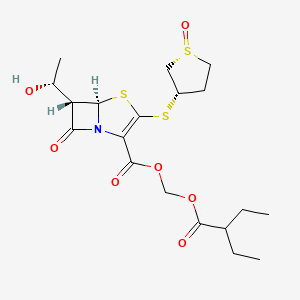

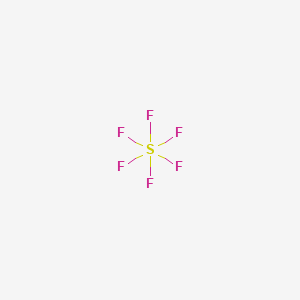

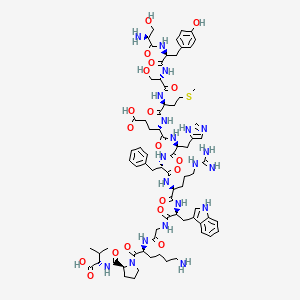

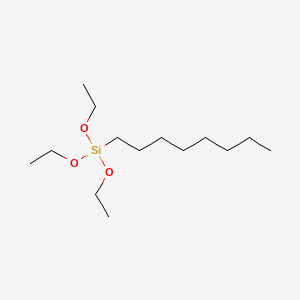

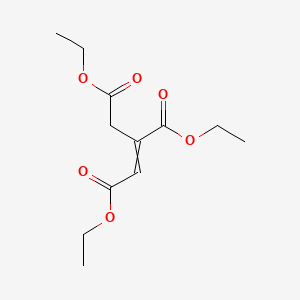

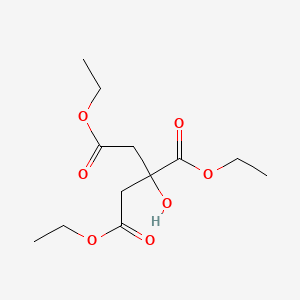

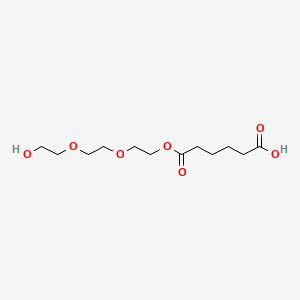

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)